Cas no 2018950-75-7 (1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid)

1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid
- EN300-1145876
- 2018950-75-7
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- インチ: 1S/C10H6ClIN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
- InChIKey: NCJKQLOWQDLGIB-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1N1C=CC(C(=O)O)=N1)Cl
計算された属性
- 精确分子量: 347.91625g/mol
- 同位素质量: 347.91625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 55.1Ų
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145876-0.1g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 0.1g |
$855.0 | 2023-06-09 | ||
Enamine | EN300-1145876-0.25g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 0.25g |
$893.0 | 2023-06-09 | ||
Enamine | EN300-1145876-1.0g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 1g |
$971.0 | 2023-06-09 | ||
Enamine | EN300-1145876-2.5g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 2.5g |
$1903.0 | 2023-06-09 | ||
Enamine | EN300-1145876-5.0g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 5g |
$2816.0 | 2023-06-09 | ||
Enamine | EN300-1145876-0.05g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 0.05g |
$816.0 | 2023-06-09 | ||
Enamine | EN300-1145876-10.0g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 10g |
$4176.0 | 2023-06-09 | ||
Enamine | EN300-1145876-0.5g |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid |
2018950-75-7 | 0.5g |
$933.0 | 2023-06-09 |
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid 関連文献
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1. Caper tea
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 2018950-75-7)
1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. With the CAS number 2018950-75-7, this compound represents a promising scaffold for the development of novel therapeutic agents. The molecular structure incorporates both chloro and iodine substituents on a phenyl ring, which are known to enhance binding affinity and selectivity in drug design. This introduction aims to provide a comprehensive overview of the compound, its synthetic pathways, pharmacological significance, and recent advancements in its application.
The chemical formula of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid can be represented as C₈H₄ClIN₂O₂. The presence of both halogen atoms—chlorine at the 5-position and iodine at the 2-position—makes this molecule a versatile intermediate in organic synthesis. The pyrazole core is a heterocyclic aromatic ring that is widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The carboxylic acid group at the 3-position further extends the compound's functionality, allowing for further derivatization and modification.
In recent years, there has been growing interest in halogenated pyrazoles as pharmacophores due to their demonstrated efficacy in various therapeutic contexts. 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid is no exception, and studies have begun to uncover its potential in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The halogen atoms not only improve the compound's solubility and bioavailability but also enhance its reactivity, making it an attractive candidate for structure-activity relationship (SAR) studies.
The synthesis of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors such as 5-chloro-2iodobenzene and 3-hydrazinopyrazole. The introduction of the carboxylic acid group is often achieved through oxidation or carboxylation reactions, depending on the synthetic route employed. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrazole core with high efficiency and selectivity. These synthetic methodologies are critical for ensuring the purity and yield of the final product, which is essential for subsequent pharmacological evaluation.
One of the most compelling aspects of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid is its potential as a lead compound in drug discovery. Preliminary studies have suggested that it exhibits inhibitory activity against certain enzymes implicated in disease progression. For instance, researchers have explored its interaction with cyclin-dependent kinases (CDKs), which are known to play a pivotal role in cell cycle regulation and are often dysregulated in cancer cells. The halogenated phenyl ring enhances binding interactions with these targets, potentially leading to the development of novel anticancer agents.
Furthermore, the compound has shown promise in combating infectious diseases by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive therapeutic targets. The structural features of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid allow it to mimic natural substrates or inhibitors, thereby disrupting bacterial viability without harming host cells. This selective toxicity is a key criterion for evaluating antimicrobial candidates.
The pharmacokinetic properties of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid have also been scrutinized in recent research efforts. Studies indicate that modifications at the halogen positions can significantly influence metabolic stability and tissue distribution. For example, computational modeling has been employed to predict how different substituents affect blood-brain barrier penetration or liver clearance rates. Such insights are invaluable for optimizing drug formulations and ensuring therapeutic efficacy.
Recent advances in biocatalysis have opened new avenues for synthesizing complex derivatives of 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid more efficiently. Enzymatic approaches have enabled the introduction of functional groups with high precision while minimizing unwanted byproducts. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, where sustainability and environmental impact are increasingly prioritized.
The future prospects for 1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid are bright, with ongoing research focusing on expanding its applications across multiple therapeutic domains. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline by leveraging cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI)-assisted drug design platforms.
In conclusion,1-(5-chloro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 2018950-75-7) stands out as a versatile scaffold with significant potential in medicinal chemistry. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research progresses, we can anticipate further refinements in synthetic methodologies and pharmacological evaluations that will solidify its role as a cornerstone compound in drug discovery initiatives worldwide.
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